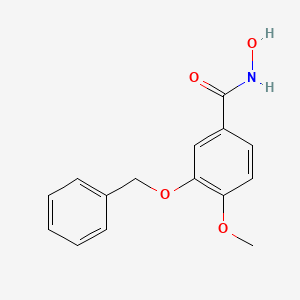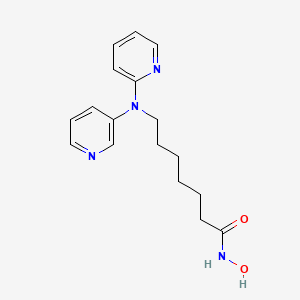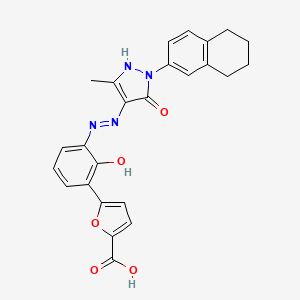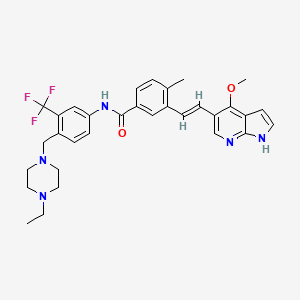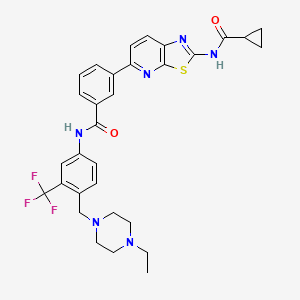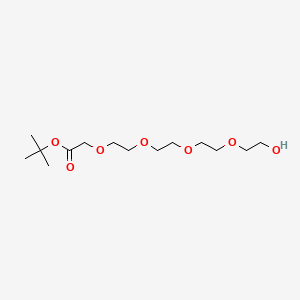
HO-PEG4-CH2COOtBu
概要
説明
HO-PEG4-CH2CO2t-Bu is a biochemical used for proteomics research . It has a molecular formula of C14H28O7 and a molecular weight of 308.37 . It is a PEG derivative containing a hydroxyl group with a t-butyl protected carboxyl group .
Molecular Structure Analysis
The molecular structure of HO-PEG4-CH2CO2t-Bu consists of a polyethylene glycol (PEG) backbone with a hydroxyl group and a t-butyl protected carboxyl group . The molecular formula is C14H28O7 .Physical and Chemical Properties Analysis
HO-PEG4-CH2CO2t-Bu has a molecular weight of 308.37 and a molecular formula of C14H28O7 . Unfortunately, specific physical properties such as boiling point, melting point, and density were not found in the available resources.科学的研究の応用
Ion Mobility and Mass Spectrometry Techniques : PEG derivatives are used in ion mobility and mass spectrometry, particularly for examining distributions of polyethylene glycols of different molecular masses. This analysis helps in understanding polymer size distributions and the existence of smaller oligomers over a wide range of charge states and sizes (Trimpin et al., 2007).
PEGylation of Peptides and Proteins : PEGylation, the process of covalently attaching PEG to peptides and proteins, is extensively researched for pharmaceutical and biotechnical applications. PEGylation helps in shielding antigenic and immunogenic epitopes, altering biodistribution, and improving the stability of peptides and proteins (Roberts et al., 2002).
Hydroxyl Radical Scavenging : Research has shown the role of PEG derivatives in scavenging hydroxyl radicals in certain chemical processes, indicating their potential use in controlling oxidative reactions (Liao et al., 2001).
Bacterial Oxidation : Studies have explored the bacterial oxidation of PEG, showing the metabolic pathway of PEG degradation, which is crucial for understanding environmental degradation processes (Kawai et al., 1978).
Biocompatible Surfaces : PEG derivatives have been used to create biocompatible surface coatings, particularly in biomedical materials research. These coatings are nonimmunogenic, nonantigenic, and reject protein, making them suitable for various biomedical applications (Alcantar et al., 2000).
Water Dynamics in Crowded Environments : PEG is used as a macromolecular crowder to mimic cellular environments in vitro. It provides insights into water structure and dynamics in crowded environments, which is relevant to understanding cellular processes (Verma et al., 2016).
Chemotherapeutic Enhancement : PEG derivatives have been investigated for their role in enhancing the chemotherapeutic response of tumor cells. This research focuses on how PEGylation can affect the efficacy of chemotherapeutic agents and the overall response of tumor cells (Fang et al., 2004).
Safety and Hazards
作用機序
Target of Action
HO-PEG4-CH2COOtBu, also known as HO-PEG4-CH2CO2t-Bu, is a type of polyethylene glycol (PEG) linker . The primary targets of this compound are biological molecules that require increased aqueous solubility .
Mode of Action
The compound contains a hydroxyl group with a t-butyl protected carboxyl group . The PEG spacer in the compound increases the aqueous solubility of the resulting compound . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at -18℃ for long-term storage
生化学分析
Biochemical Properties
HO-PEG4-CH2COOtBu interacts with various biomolecules in biochemical reactions. Polyethylene glycol (PEG), a component of this compound, has been found to interact with proteins in aqueous solution . The interactions between PEG and proteins are crucial for determining the activity of both polymer and protein for many bio-related applications .
Cellular Effects
Peg, a component of this compound, has been found to confer greater water solubility to proteins, labeling tags, and crosslinkers with which it is incorporated as a constituent chemical group . This suggests that this compound may influence cell function by altering the solubility and thus the activity of certain proteins and biomolecules.
Molecular Mechanism
It is known that this compound contains a hydroxyl group that enables further derivatization or replacement with other reactive functional groups . This suggests that this compound may exert its effects at the molecular level by interacting with other biomolecules through its hydroxyl group.
Temporal Effects in Laboratory Settings
It is known that this compound is recommended to be stored at -18℃ for long term storage, and light should be avoided .
特性
IUPAC Name |
tert-butyl 2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O7/c1-14(2,3)21-13(16)12-20-11-10-19-9-8-18-7-6-17-5-4-15/h15H,4-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZDNYVRTZIPKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


